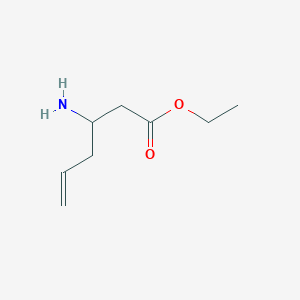

Ethyl 3-aminohex-5-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

149193-75-9 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 3-aminohex-5-enoate |

InChI |

InChI=1S/C8H15NO2/c1-3-5-7(9)6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 |

InChI Key |

FSEAOEBPWOOBNB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(CC=C)N |

Canonical SMILES |

CCOC(=O)CC(CC=C)N |

Synonyms |

5-Hexenoic acid, 3-amino-, ethyl ester |

Origin of Product |

United States |

The Landscape of Unsaturated β Amino Esters in Organic Chemistry

Unsaturated β-amino esters are highly valued building blocks in synthetic organic chemistry. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, combined with the presence of a carbon-carbon double bond, allows for a diverse range of chemical transformations. These compounds serve as crucial precursors for the synthesis of more complex and often biologically active molecules.

The strategic placement of the amino and ester groups at the β-position is particularly significant. It facilitates the synthesis of β-lactams, which are core structures in many antibiotic drugs, and β-amino acids, which are important components of peptides and other pharmaceuticals. tandfonline.com The unsaturation within the carbon chain further expands their synthetic utility, enabling reactions such as hydrogenation, cycloaddition, and cross-coupling to introduce additional functionality and stereochemical complexity. acs.org

Positioning Ethyl 3 Aminohex 5 Enoate in the Family of Functionalized Aminohexenoates

Ethyl 3-aminohex-5-enoate belongs to the broader category of functionalized aminohexenoates. Within this family, the position of the amino group and the double bond significantly influences the molecule's reactivity and potential applications. For instance, its isomer, ethyl 2-aminohex-5-enoate, places the amino group at the alpha position, making it an α-amino ester, a direct precursor to α-amino acids. bldpharm.com

The defining feature of this compound is the terminal double bond at the 5-position and the amino group at the 3-position. This arrangement makes it a γ,δ-unsaturated β-amino ester. This specific arrangement could potentially be exploited in tandem reactions where both the amino group and the terminal alkene participate in a coordinated fashion, although specific examples in the literature are scarce.

Current Research Trajectories and Unexplored Potential

Development of Efficient Synthetic Routes to this compound

Direct Amination Strategies of Unsaturated Esters

Direct amination of unsaturated esters represents a straightforward approach to introduce the amino group at the C3 position. One such strategy involves the conjugate addition of an amine to an α,β-unsaturated ester. This reaction is often facilitated by a base or a transition metal catalyst. For instance, the reaction of ethyl hexa-2,5-dienoate with an amine source in the presence of a suitable catalyst could potentially yield this compound. The success of this approach hinges on achieving regioselectivity, favoring addition at the C3 position over the C5 position, and controlling the conjugate addition to the α,β-unsaturated system.

Another direct method is the hydroamination of dienic esters. This involves the addition of an N-H bond across one of the double bonds. Catalytic systems based on alkali metals, alkaline earth metals, lanthanides, or transition metals can be employed to facilitate this transformation. The challenge lies in controlling the regioselectivity to favor the formation of the desired 3-amino isomer.

C-C Bond Formation Adjacent to the Amine or Ester Functionality

The construction of the carbon skeleton of this compound can be achieved by forming a new carbon-carbon bond adjacent to either the amino or the ester group. cognitoedu.org This approach offers flexibility in the choice of starting materials and reaction conditions.

One common method is the alkylation of enolates. vanderbilt.edu For example, the enolate of a β-amino ester can be reacted with an allyl halide to introduce the hex-5-enyl chain. The generation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure kinetic control. vanderbilt.edu The choice of the base and reaction conditions is critical to avoid side reactions such as self-condensation or decomposition. vanderbilt.edu

Alternatively, the C-C bond can be formed via the reaction of an organometallic reagent with a suitable electrophile. For instance, an organozinc or organocuprate reagent derived from an allylic halide could react with an α,β-unsaturated amino ester in a conjugate addition fashion. This method often provides good yields and high regioselectivity.

| Method | Key Reagents | General Reaction |

|---|---|---|

| Enolate Alkylation | β-amino ester, Strong base (e.g., LDA), Allyl halide | Formation of an enolate followed by nucleophilic attack on the allyl halide. |

| Conjugate Addition | α,β-unsaturated amino ester, Organometallic reagent (e.g., organocuprate) | 1,4-addition of the organometallic reagent to the unsaturated system. |

Multi-component Reaction Approaches for Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical way to synthesize complex molecules like this compound in a single step from three or more starting materials. nih.govrug.nl This approach avoids the isolation of intermediates, saving time and resources.

A potential MCR for the synthesis of this compound could involve a variation of the Mannich reaction. uni-pannon.hu For example, a reaction between an enolizable ester, an aldehyde, and an amine could be designed to construct the desired scaffold. Another possibility is an aza-Baylis-Hillman reaction, which would form a C-C bond and introduce the amine functionality simultaneously.

The Strecker synthesis, a classic MCR, could also be adapted. nih.gov This would involve the reaction of an aldehyde, an amine, and a cyanide source, followed by hydrolysis and esterification to yield the target molecule. The challenge in MCRs is often controlling the chemo- and regioselectivity to obtain the desired product in high yield. researchgate.net

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chiral amines in medicinal chemistry. Asymmetric synthesis strategies aim to control the stereochemistry at the C3 position. scienceopen.comfrontiersin.org

Chiral Auxiliary-Mediated Synthetic Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed.

In the context of this compound synthesis, a chiral auxiliary can be attached to the amine or the ester functionality. For example, a chiral amine can be used as a starting material, which then directs the stereoselective formation of the carbon skeleton. Evans' oxazolidinone auxiliaries are commonly used for this purpose. wikipedia.orgsigmaaldrich.com The oxazolidinone is first acylated, and then the resulting enolate is alkylated with an allyl halide. The steric hindrance provided by the substituent on the oxazolidinone directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Another approach involves using a chiral auxiliary on the ester group, such as a derivative of a chiral alcohol. This can influence the stereoselectivity of conjugate addition reactions.

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Steric hindrance directs the approach of electrophiles. wikipedia.orgsigmaaldrich.com |

| Pseudoephedrine Amides | Asymmetric alkylation | Forms a rigid chelated intermediate that controls facial selectivity. wikipedia.org |

| Camphorsultams | Asymmetric Diels-Alder, aldol, and alkylation reactions | Provides high diastereoselectivity due to its rigid bicyclic structure. |

Enantioselective Catalytic Transformations (e.g., Lewis Acid Catalysis)

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. scienceopen.com This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.

Lewis acid catalysis is a powerful tool in asymmetric synthesis. wikipedia.orgresearchgate.net Chiral Lewis acids can activate substrates and create a chiral environment around the reacting molecules, thereby inducing enantioselectivity. wikipedia.org For the synthesis of this compound, a chiral Lewis acid could be used to catalyze the conjugate addition of a nucleophile to an α,β-unsaturated ester. The Lewis acid would coordinate to the carbonyl oxygen of the ester, lowering its LUMO and activating it towards nucleophilic attack. The chiral ligands on the Lewis acid would then differentiate between the two faces of the enolate intermediate, leading to the preferential formation of one enantiomer.

Organocatalysis is another emerging area in asymmetric synthesis. scienceopen.com Chiral amines, thioureas, or phosphoric acids can be used as catalysts to promote enantioselective reactions. For instance, a chiral secondary amine catalyst could be used to catalyze the conjugate addition of an amine to an α,β-unsaturated ester via the formation of a chiral enamine intermediate.

| Catalytic System | Reaction Type | Mechanism of Stereocontrol |

|---|---|---|

| Chiral Lewis Acid (e.g., Cu(II)-BOX) | Conjugate Addition | Coordination to the substrate creates a chiral environment. researchgate.net |

| Chiral Secondary Amine | Conjugate Addition | Formation of a transient chiral enamine intermediate. |

| Chiral Phosphoric Acid | Aza-Michael Addition | Activation of the electrophile and/or nucleophile through hydrogen bonding. |

Chemoenzymatic Syntheses of Chiral Aminohexenoates

The integration of enzymatic methods into chemical synthesis provides a powerful tool for the creation of chiral molecules with high enantiopurity. For the synthesis of chiral aminohexenoates like this compound, transaminases and lipases are particularly relevant enzymes. These biocatalytic approaches offer mild reaction conditions and exceptional selectivity, which are often challenging to achieve with purely chemical methods.

One of the most promising chemoenzymatic methods for preparing chiral β-amino esters is the asymmetric synthesis from a prochiral ketone precursor using an ω-transaminase (ω-TA). mdpi.comdiva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule, such as L-alanine or isopropylamine, to a ketone, establishing a new stereocenter with high enantiomeric excess. mdpi.comnih.gov For the synthesis of (S)- or (R)-ethyl 3-aminohex-5-enoate, a suitable precursor would be ethyl 3-oxohex-5-enoate. The stereochemical outcome of the reaction is dictated by the choice of a (S)-selective or (R)-selective transaminase. nih.gov The reaction mechanism involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which accepts the amino group from the donor and transfers it to the ketone substrate. mdpi.com

Another key chemoenzymatic strategy is the kinetic resolution of a racemic mixture of this compound using a lipase (B570770). unipd.itresearchgate.net Lipases are widely used for the enantioselective acylation of amines or the hydrolysis of their corresponding amides. unipd.itmdpi.com In a typical kinetic resolution, a racemic mixture of the amine is subjected to acylation in the presence of a lipase and an acyl donor. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted. These two compounds, the acylated amine and the unreacted amine, can then be separated. This method's efficiency is well-documented for a broad range of amines. unipd.it For instance, lipases from Candida antarctica (CAL-B) and Burkholderia plantarii have demonstrated high enantioselectivity in such resolutions. unipd.it

| Enzyme Class | Strategy | Precursor/Substrate | Key Features |

| ω-Transaminase | Asymmetric Synthesis | Ethyl 3-oxohex-5-enoate | Direct formation of a single enantiomer; Requires a suitable amino donor; Enantioselectivity determined by the enzyme choice ((R)- or (S)-selective). mdpi.comnih.gov |

| Lipase | Kinetic Resolution | Racemic this compound | Separation of enantiomers from a racemic mixture; One enantiomer is selectively acylated; High enantiomeric excess for both the product and the remaining substrate can be achieved. unipd.itmdpi.com |

Convergent and Divergent Synthetic Strategies for this compound Precursors

The construction of the carbon skeleton of this compound and its precursors can be approached through either convergent or divergent synthetic strategies, allowing for flexibility and efficiency in accessing the target molecule and its analogues.

A divergent synthesis , on the other hand, begins with a common intermediate that can be converted into a variety of different target molecules through different reaction pathways. acs.orgresearchgate.net This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. For the synthesis of precursors to this compound and its stereoisomers, a divergent approach could start from a common precursor that allows for the selective introduction of different functional groups or stereocenters.

An example of a divergent strategy that could be adapted for this purpose is the catalyst-controlled regioselective and enantioselective hydroamination of an alkene. nih.gov By selecting an appropriate catalyst system, one could potentially control the position and stereochemistry of the amino group introduced onto a hexenoate backbone. For instance, a common diene ester precursor could undergo hydroamination at different positions depending on the catalyst used, leading to a variety of aminohexenoate isomers.

Another powerful divergent strategy involves the use of a common precursor that can undergo different types of cyclization or rearrangement reactions to yield diverse molecular scaffolds. While not a direct synthesis of the acyclic this compound, the principles can be applied to its precursors.

| Strategy | Description | Application to this compound Precursors | Advantages |

| Convergent | Two or more fragments are synthesized separately and then joined. | Coupling of a C3 fragment (e.g., an amino-ester derivative) with a C3 fragment (e.g., an allyl halide or organometallic reagent). acs.org | Often higher overall yields; allows for independent optimization of fragment syntheses. acs.org |

| Divergent | A common intermediate is transformed into multiple target molecules. | A common hexadienoate ester could undergo catalyst-controlled regioselective and stereoselective amination to produce various isomers of ethyl aminohexenoate. nih.gov | Efficient for generating libraries of related compounds; allows for exploration of structure-activity relationships. acs.orgresearchgate.net |

The synthesis of N-Fmoc 3-aminohex-5-enoic acid has been reported as a versatile precursor for more complex molecules, highlighting the utility of the aminohexenoic acid scaffold in organic synthesis. ucl.ac.uk This protected amino acid can be readily converted to the corresponding ethyl ester.

Reactions Involving the Allylic Amine Moiety

The allylic amine portion of this compound is a key site for chemical modifications. The nitrogen atom's lone pair of electrons and its proximity to the double bond influence its reactivity.

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. msu.edu This inherent nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the amine is influenced by factors such as steric hindrance and the electronic nature of the substituents on the nitrogen. msu.edumasterorganicchemistry.com Generally, primary amines are less sterically hindered and readily participate in nucleophilic reactions. msu.edu

The basicity of the amine, and thus its nucleophilicity, can be influenced by the solvent and the presence of other functional groups. msu.edumasterorganicchemistry.com Electron-donating groups attached to the nitrogen increase its basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. ksu.edu.sa

Derivatization of the Amine Functionality (e.g., Acylation, Alkylation)

The nucleophilic nature of the amine in this compound facilitates its derivatization through reactions like acylation and alkylation. msu.edu

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl halide or anhydride, typically in the presence of a base. byjus.commasterorganicchemistry.com The base neutralizes the acid byproduct formed during the reaction. This process leads to the formation of an amide derivative.

Alkylation: The amine can also undergo alkylation by reacting with alkyl halides. msu.edu This reaction introduces an alkyl group onto the nitrogen atom. However, polyalkylation can be a competing process, where the initially formed secondary amine reacts further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org The choice of reaction conditions and stoichiometry can help to control the extent of alkylation. msu.edu

A summary of representative acylation and alkylation reactions is presented below:

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-Acyl-3-aminohex-5-enoate |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl-3-aminohex-5-enoate |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkyl-3-aminohex-5-enoate |

Participation in Cyclization Reactions (e.g., Aza-Cope Rearrangement)

The allylic nature of the amine in this compound makes it a suitable substrate for sigmatropic rearrangements, most notably the aza-Cope rearrangement. wikipedia.orgtcichemicals.com This pericyclic reaction involves the byjus.combyjus.com-sigmatropic shift of a 1,5-diene system containing a nitrogen atom. tcichemicals.com

The 3-aza-Cope rearrangement, in particular, can be utilized to construct new heterocyclic rings, such as piperidines. wikipedia.org This rearrangement can be thermally or catalytically induced. The use of catalysts, such as indium triflate, can facilitate the reaction under milder conditions. rsc.org The reaction proceeds through a chair-like transition state, and its facility is influenced by the substituents on the nitrogen and the alkene. tcichemicals.com The rearrangement can be a key step in the synthesis of complex molecules, including alkaloids. wikipedia.org

Reactivity of the Hex-5-enoate Olefinic Bond

The terminal double bond in the hex-5-enoate chain provides another reactive handle for a variety of chemical transformations.

Electrophilic Additions to the Terminal Alkene

The carbon-carbon double bond in this compound is susceptible to attack by electrophilic reagents. libretexts.org These reactions proceed through the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of the addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Common electrophilic addition reactions include:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to the double bond.

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol. libretexts.org

The presence of the nearby amine group can potentially influence the course of these reactions through intramolecular participation or by altering the electronic properties of the alkene.

Metal-Catalyzed Cross-Coupling and Metathesis Reactions

The terminal alkene of this compound can participate in powerful carbon-carbon bond-forming reactions catalyzed by transition metals.

Cross-Coupling Reactions: These reactions involve the coupling of the alkene with an organometallic reagent in the presence of a metal catalyst, typically palladium or iron. nih.govnih.gov This allows for the introduction of various aryl or alkyl groups at the terminal position of the alkene. The specific type of cross-coupling reaction (e.g., Heck, Suzuki, Negishi) will depend on the choice of coupling partner and catalyst system. molaid.comthieme-connect.de

Metathesis Reactions: Olefin metathesis is a versatile reaction that involves the redistribution of carbon-carbon double bonds. uu.nlpsu.edu The terminal alkene of this compound can undergo ring-closing metathesis (RCM) if another double bond is present in the molecule, leading to the formation of cyclic structures. uu.nl It can also participate in cross-metathesis with other olefins to generate new, more complex alkenes. google.com Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed for these transformations. uu.nl

A summary of these metal-catalyzed reactions is provided in the table below:

| Reaction Type | Catalyst | Reactant | Product Type |

| Heck Coupling | Palladium | Aryl Halide | Arylated Alkene |

| Suzuki Coupling | Palladium | Organoboron Compound | Arylated/Alkylated Alkene |

| Negishi Coupling | Palladium/Nickel | Organozinc Compound | Arylated/Alkylated Alkene |

| Ring-Closing Metathesis | Ruthenium | Diene | Cyclic Alkene |

| Cross-Metathesis | Ruthenium | Alkene | Substituted Alkene |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The terminal alkene in this compound serves as a key functional group for participating in cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic ring systems.

In particular, the double bond can act as a dipolarophile in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole reacting with a π-system to form a five-membered ring. tum.de The general mechanism involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com

For this compound, a potential [3+2] cycloaddition could involve reaction with a 1,3-dipole such as an azide (B81097) or a nitrile oxide. For instance, the reaction with an azomethine ylide, often generated in situ, can lead to the formation of highly substituted pyrrolidine (B122466) rings. researchgate.net While specific examples for this compound are not extensively documented in dedicated studies, the reactivity is inferred from numerous applications of this reaction class in the synthesis of nitrogen-containing heterocycles. researchgate.netwhiterose.ac.uk

Below is a representative table of potential [3+2] cycloaddition reactions involving an alkene.

| 1,3-Dipole | Resulting Heterocycle |

| Azide (R-N₃) | Triazoline / Triazole |

| Nitrile Oxide (R-CNO) | Isoxazoline / Isoxazole |

| Azomethine Ylide | Pyrrolidine |

| Nitrone | Isoxazolidine |

Transformations of the Ethyl Ester Group

The ethyl ester moiety is a versatile functional handle that can be readily converted into other functional groups such as carboxylic acids, other esters, alcohols, and ethers.

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-aminohex-5-enoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like lithium hydroxide (B78521) or sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. google.com

Transesterification involves the substitution of the ethyl group of the ester with a different alkyl group from an alcohol. This reaction is often catalyzed by an acid or a base. Enzymatic catalysis, for instance using lipases, is also a common method for transesterification, often proceeding under mild conditions. uni-greifswald.desemanticscholar.org

Table of Ester Transformations

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | LiOH, H₂O then H₃O⁺ | Carboxylic Acid |

The ester functionality can be reduced to a primary alcohol, (R)-6-aminohept-1-en-4-ol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). oapi.int

The resulting primary alcohol can be further converted into an ether. A widely used method for this is the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction. libguides.comlibretexts.orgmasterorganicchemistry.com This method is highly effective for preparing unsymmetrical ethers, especially when using primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Another method for ether synthesis from the intermediate alcohol is reductive etherification, where a carbonyl compound reacts with the alcohol in the presence of a reducing agent. organic-chemistry.org

Cascade and Tandem Reactions Exploiting Multiple Functional Groups

The presence of multiple functional groups in this compound makes it an excellent substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. These reactions are highly efficient for rapidly building molecular complexity.

A hypothetical cascade could involve an initial reaction at the amine, followed by an intramolecular cyclization involving the alkene. For example, the amine could be acylated, and the resulting amide could participate in a palladium-catalyzed intramolecular reaction. Palladium-catalyzed processes are well-suited for such transformations, often involving an initial cyclization onto the alkene followed by further reactions like carbon monoxide insertion. mdpi.com For example, a reaction could begin with an N-cyclization followed by CO insertion and subsequent nucleophilic attack to form a bicyclic product. mdpi.com Such cascade sequences are valuable in synthesizing complex heterocyclic frameworks like furo[3,2-b]pyrrolidines from similar amino-alkene precursors. mdpi.com

Another possibility is a tandem reaction involving both the amine and the ester. For instance, an intramolecular amidation could lead to the formation of a lactam, 5-vinyl-2-pyrrolidone. This type of cyclization can be promoted under specific conditions, and the resulting lactam can be further modified. The hydrolysis of this lactam is a known route to 4-amino-5-hexenoic acid. epo.org

Stereochemical Control and Aspects in Ethyl 3 Aminohex 5 Enoate Chemistry

Enantiomeric Purity and Stereoselective Outcomes in Synthesis

The synthesis of specific enantiomers of ethyl 3-aminohex-5-enoate with high purity is a significant challenge that has been addressed through various asymmetric strategies. A key approach involves the stereoselective introduction of the amine group at the C3 position.

One of the most effective methods for synthesizing chiral γ,δ-unsaturated esters is the copper-catalyzed asymmetric 1,6-conjugate addition of organometallic reagents to activated diene systems. Research has demonstrated that using Grignard reagents in the presence of a copper source and a chiral ligand can afford high levels of enantioselectivity. For instance, the addition of an ethyl Grignard reagent to conjugated dienoates, which are direct precursors to the carbon skeleton of this compound, can proceed with excellent enantiomeric excess (ee).

Detailed studies on analogous systems, such as the 1,6-conjugate addition of ethylmagnesium bromide to various (2E,4E)-alka-2,4-dienoates, have yielded products with high enantioselectivity. The choice of the chiral ligand is paramount in achieving this control. Ligands like (R,S)-Josiphos have proven to be highly effective in these transformations.

Table 1: Enantioselective Copper-Catalyzed 1,6-Conjugate Addition to Alkadienoates

| Substrate | Grignard Reagent | Chiral Ligand | Yield (%) | ee (%) | 1,6:1,4 Ratio | Reference |

|---|---|---|---|---|---|---|

| Methyl hexa-2,4-dienoate | EtMgBr | (R,S)-Josiphos type | 64 | 75 | >99:1 | rug.nl |

| Ethyl undeca-2,4-dienoate | EtMgBr | (R,S)-Josiphos type | 77 | 96 | 99:1 | rug.nl |

| tert-Butyl undeca-2,4-dienoate | EtMgBr | (R,S)-Josiphos type | 85 | 98 | 99:1 | rug.nl |

These results highlight a powerful strategy for establishing the C3 stereocenter with a predictable and high degree of enantiomeric purity, which is fundamental for the synthesis of enantiopure this compound.

Diastereoselective Transformations Dictated by Existing Stereocenters

Once a stereocenter is established within the this compound framework, it can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection. This is crucial for the synthesis of molecules with multiple stereocenters.

A common strategy involves the use of a chiral auxiliary, which introduces a stereocenter that governs the formation of new chiral centers. For instance, in the synthesis of related β,γ-unsaturated amino acids, highly diastereoselective alkylations have been achieved using a chiral vinylglycine-derived dianion dienolate. rsc.org The steric and electronic properties of the chiral auxiliary effectively shield one face of the molecule, forcing the incoming electrophile to attack from the less hindered face, thus leading to a high diastereomeric excess (de).

In the context of δ-unsaturated γ-amino acids, which are structurally similar to this compound, high diastereoselectivity has been reported. For example, the synthesis of (R)-methyl 4-((tert-butoxycarbonyl)amino)-6-phenylhex-5-enoate derivatives has been shown to produce a diastereomeric excess of 94%. rsc.org This level of control is essential for building complex molecular architectures with precisely defined stereochemistry.

Chiral Recognition and Resolution Methodologies

For cases where a stereoselective synthesis is not perfectly efficient, or when starting from a racemic mixture, chiral recognition and resolution techniques are indispensable for separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a predominant method for this purpose. phenomenex.com

The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. This results in the formation of transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the resolution of various classes of chiral compounds, including amino esters. semanticscholar.orgresearchgate.net

For structurally related compounds like ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, a chiral reverse-phase HPLC method was successfully developed to resolve all four stereoisomers, allowing for accurate determination of the enantiomeric excess of the desired (3R, 5S)-enantiomer. nih.gov The separation of diastereomers, which have different physical properties, can often be achieved using standard, non-chiral HPLC techniques. researchgate.net This is particularly useful when a chiral compound is derivatized with a chiral resolving agent to form diastereomers.

Table 2: Chiral HPLC Resolution of a Related γ-Amino Acid Derivative

| Compound | HPLC Column | Mobile Phase | Flow Rate | Retention Time (min) | de (%) | Reference |

|---|---|---|---|---|---|---|

| (R,E)-methyl 4-((tert-butoxycarbonyl)amino)-7-oxo-7-(((R)-1-phenylethyl)amino)hept-5-enoate | CHIRALPAK IC | 2-Propanol:n-Hexane = 10:90 | 1.0 mL/min | 26.81 (minor), 29.05 (major) | 94 | rsc.org |

Retention and Inversion of Configuration During Chemical Transformations

The fate of a stereocenter during a chemical reaction—whether its configuration is retained or inverted—is a critical aspect of stereocontrolled synthesis. Understanding the reaction mechanism is key to predicting and controlling these outcomes.

Conversely, reactions that proceed with an inversion of configuration are also synthetically valuable. For instance, some metal-catalyzed reactions are known to proceed with a complete inversion of a stereogenic carbon center. Such stereospecific transformations are powerful tools for accessing enantiomers that may be difficult to obtain directly.

In the synthesis of related phosphonamidate modified nucleic acids, researchers have identified complimentary routes for the formation of the key P-N bond from stereochemically defined H-phosphinate intermediates that involve both retention and inversion at the phosphorus center. While not a carbon center, this illustrates the principles of stereochemical control in bond formation. It is also crucial to consider pathways that could lead to racemization, where the stereochemical information is lost. Such pathways can sometimes be mitigated by careful selection of reaction conditions.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the mechanistic and computational investigations of reactions involving "this compound" is not available in the public domain. The search did not yield any specific studies on the key intermediates, transition states, kinetic rates, or catalytic pathways directly related to this compound. Similarly, no publications were found detailing the application of Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations for the analysis of this compound.

Consequently, it is not possible to provide a detailed article on the "Mechanistic and Computational Investigations of this compound Reactions" as outlined in the user's request, due to the lack of specific research findings on this particular chemical compound. General information on related compounds or reaction types is available but would not adhere to the strict focus on "this compound".

Mechanistic and Computational Investigations of Ethyl 3 Aminohex 5 Enoate Reactions

Computational Chemistry Applications in Reaction Design and Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interaction Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of Ethyl 3-aminohex-5-enoate, QSAR can be employed to predict its interaction profile with various chemical species or biological targets. This is achieved by correlating its activity with a set of calculated molecular descriptors that encode its structural, electronic, and physicochemical properties.

The development of a robust QSAR model for this compound and related compounds involves the selection of relevant molecular descriptors. These can be broadly categorized into topological, quantum-chemical, and physicochemical descriptors.

Detailed Research Findings:

Research on analogous aliphatic esters and α,β-unsaturated carbonyl compounds has identified several key descriptors that are influential in predicting their reactivity and interaction profiles. These descriptors provide a foundation for understanding the potential chemical behavior of this compound.

Topological Descriptors: These indices, such as the Kappa index (²κ), describe the shape and size of the molecule based on its atomic connectivity. They can provide insights into how the molecule's steric bulk might influence its interactions.

Quantum-Chemical Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) are crucial for predicting a molecule's reactivity. A higher E-HOMO suggests a greater tendency to donate electrons (nucleophilicity), while a lower E-LUMO indicates a greater propensity to accept electrons (electrophilicity). The electrotopological-state index for specific atoms, such as the carbonyl carbon (S(C)=O), quantifies the electronic influence of that atom within the molecular structure. nih.gov

Physicochemical Descriptors: Properties like the partition coefficient (logP) and molar refractivity are important for understanding a molecule's solubility and polarizability, which in turn affect its interactions in different solvent environments.

The following interactive data table presents a selection of molecular descriptors that are typically considered in QSAR studies of unsaturated esters and amines, providing a hypothetical profile for this compound based on values reported for similar structures in the literature.

| Descriptor Type | Descriptor Name | Typical Value Range for Similar Compounds | Predicted Importance for Interaction Profiling |

|---|---|---|---|

| Topological | Kappa Index (²κ) | 2.5 - 4.0 | Moderate |

| Quantum-Chemical | E-HOMO (eV) | -9.5 to -8.5 | High |

| Quantum-Chemical | E-LUMO (eV) | 0.5 to 1.5 | High |

| Quantum-Chemical | Electrotopological-State of C=O (S(C)=O) | 4.0 - 5.0 | High |

| Physicochemical | logP | 1.5 - 2.5 | Moderate to High |

| Physicochemical | Molar Refractivity | 40 - 50 | Low to Moderate |

By developing a regression model based on these and other descriptors for a series of related compounds, it would be possible to predict the chemical interaction profile of this compound with a high degree of confidence.

Spectroscopic and Spectrometric Approaches for Mechanistic Insights

Spectroscopic and spectrometric techniques are indispensable tools for elucidating reaction mechanisms. By identifying reactants, intermediates, and products, and by providing structural information at the molecular level, these methods offer a window into the dynamic processes of a chemical reaction. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to gain mechanistic insights.

Detailed Research Findings:

While specific experimental data for this compound is not extensively available in the public domain, the characteristic spectral features can be inferred from studies of analogous saturated and unsaturated β-amino esters.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the connectivity of the molecule. The ethyl ester group would be identified by a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the carbon-carbon double bond would appear in the olefinic region of the spectrum. The chemical shifts and coupling constants of the protons adjacent to the amino group and the double bond would be particularly informative for determining the stereochemistry of reaction products.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group would have a characteristic chemical shift in the downfield region. The signals for the olefinic carbons would confirm the presence of the double bond.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A strong absorption band for the C=O stretch of the ester would be prominent. The N-H stretching vibration of the amino group and the C=C stretching of the alkene would also be observable. Changes in these bands during a reaction can be used to monitor the conversion of reactants to products.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. The molecular ion peak would confirm the elemental composition of this compound. The fragmentation pattern can offer clues about the structure of the molecule, as weaker bonds tend to break preferentially.

The following interactive data table summarizes the expected spectroscopic and spectrometric data for this compound, based on data from structurally similar β-amino esters. rsc.org

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ (ppm) for -OCH₂CH₃ | ~4.1 (q), ~1.2 (t) |

| ¹H NMR (CDCl₃) | δ (ppm) for C=CH₂ | ~5.1 - 5.3 |

| ¹H NMR (CDCl₃) | δ (ppm) for -CH=C | ~5.7 - 5.9 |

| ¹³C NMR (CDCl₃) | δ (ppm) for C=O | ~172 |

| ¹³C NMR (CDCl₃) | δ (ppm) for C=C | ~118, ~135 |

| IR (neat) | ν (cm⁻¹) for C=O stretch | ~1735 |

| IR (neat) | ν (cm⁻¹) for N-H stretch | ~3300-3400 (broad) |

| Mass Spectrometry (EI) | [M]⁺ m/z | 157 |

Through the careful application and interpretation of these spectroscopic and spectrometric methods, in conjunction with computational modeling, a comprehensive understanding of the reaction mechanisms involving this compound can be achieved.

Despite extensive research, no scientific literature or data could be found detailing the use of This compound in the specific synthetic applications outlined in the provided structure. Searches for its role as a chiral building block for nitrogen-containing heterocycles, its application in the construction of advanced organic scaffolds, or as a precursor for modified Vinyl GABA analogs and chemical probes did not yield any relevant results.

The scientific community has not published any research that aligns with the requested article's stringent and specific focus on "this compound" for the following applications:

Strategic Integration of Ethyl 3 Aminohex 5 Enoate in Complex Organic Synthesis

Precursor for Structurally Related Analogs and Chemical Probes:

Chemical Probes for Investigating Molecular Recognition and Enzyme Binding Mechanisms

Therefore, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and the strict exclusion of information outside the provided outline. The absence of available data on these specific synthetic routes prevents the creation of a thorough, informative, and scientifically accurate article as per the user's instructions.

Future Directions and Emerging Research Avenues for Ethyl 3 Aminohex 5 Enoate Chemistry

Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce environmental impact through the use of benign solvents, renewable resources, and energy-efficient processes. Future research into the synthesis of Ethyl 3-aminohex-5-enoate will likely prioritize the development of sustainable and green methodologies.

One promising avenue is the use of biocatalysis. Enzymes such as lipases have demonstrated high selectivity in the synthesis of related β-amino esters. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed in the hydrolysis of carbocyclic cis β-amino esters under green conditions, including in green organic media, solvent-free conditions, and through ball-milling. nih.govnih.gov This enzymatic approach often results in high enantioselectivity, a crucial factor in the synthesis of chiral molecules. nih.govnih.gov The application of such enzymatic methods to the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Another green approach involves the use of ultrasound-assisted synthesis. Sonication has been shown to be an effective activation method for the selective monoamination of β-dicarbonyl compounds to produce β-amino-α,β-unsaturated esters and ketones in high yields at room temperature without the need for catalysts or harmful solvents. benthamdirect.com Utilizing aqueous ammonium (B1175870) hydroxide (B78521) as a nitrogen source further enhances the green credentials of this method. benthamdirect.com

Furthermore, the development of metal-free catalytic systems is a significant goal in green chemistry. Research has demonstrated the synthesis of β-amino esters through the coupling of N-tosylhydrazones with various amines, including anilines and aminopyridines, without the need for a metal catalyst. uni-bayreuth.de Exploring such metal-free strategies for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

| Green Synthetic Strategy | Key Advantages | Potential Application to this compound |

| Biocatalysis (e.g., CALB) | High enantioselectivity, mild reaction conditions, use of renewable catalysts. nih.govnih.gov | Enantioselective synthesis of chiral this compound. |

| Ultrasound-Assisted Synthesis | Catalyst-free, solvent-free or aqueous media, rapid reaction times, high yields. benthamdirect.com | Efficient and environmentally friendly production of this compound. |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, often milder reaction conditions. uni-bayreuth.de | Development of a cost-effective and sustainable synthesis route. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering improved safety, efficiency, and scalability compared to traditional batch processes. The integration of these technologies into the synthesis of this compound presents a significant opportunity for advancement.

Flow chemistry has been successfully applied to the synthesis of β-amino α,β-unsaturated esters. researchgate.net The use of tubular reactors can overcome heat and mass transfer limitations, providing a simple and scalable method for production. researchgate.net Continuous flow processes also allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity. The synthesis of β-amino crotonates, for example, has been demonstrated in a continuous flow system, highlighting the potential for green process technology by eliminating the need for external solvents. researchgate.netgoogle.com

The combination of flow chemistry with enzymatic catalysis offers a particularly powerful approach. Lipase-catalyzed Michael additions of aromatic amines to acrylates have been performed in continuous-flow microreactors, resulting in the rapid synthesis of β-amino acid esters with short residence times and high yields. mdpi.com This approach could be adapted for the synthesis of this compound, enabling efficient and continuous production.

Automated synthesis platforms, which can integrate reaction execution, monitoring, and optimization, are becoming increasingly sophisticated. soci.orgresearchgate.net These systems can be used to rapidly screen reaction conditions and identify optimal synthetic routes. By employing automated flow reactors, the synthesis of this compound could be optimized for yield, purity, and sustainability with minimal manual intervention.

| Technology | Key Advantages | Potential Application to this compound |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, scalability. researchgate.netgoogle.com | Safe, efficient, and scalable production of this compound. |

| Enzymatic Flow Reactors | Combines the benefits of biocatalysis and flow chemistry, short reaction times, high productivity. mdpi.com | Continuous and highly selective enzymatic synthesis of this compound. |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization of reaction conditions, improved reproducibility. soci.orgresearchgate.net | Accelerated development and optimization of synthetic routes to this compound. |

Exploration of Novel Catalytic Systems for Unique Transformations

The development of novel catalytic systems is crucial for accessing new chemical space and enabling unique transformations. For a molecule like this compound, which contains multiple reactive sites, the discovery of catalysts that can selectively target specific functionalities would be highly valuable.

Palladium-catalyzed asymmetric allylic amination has emerged as a powerful tool for the synthesis of chiral α,β-unsaturated γ-amino esters. acs.org This methodology could potentially be adapted to introduce chirality at the C3 position of the this compound backbone. The use of chiral ligands in these catalytic systems allows for high levels of enantioselectivity, which is essential for the synthesis of biologically active compounds. acs.org

Copper-hydride (CuH) catalyzed reactions represent another promising area. The direct enantioselective CuH-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids has been reported, demonstrating the potential of this catalytic system for asymmetric C-N bond formation. nih.gov Exploring the application of CuH catalysis to the synthesis or transformation of this compound could lead to novel and efficient synthetic routes.

Molybdenum-catalyzed asymmetric amination of α-hydroxy esters offers a direct pathway to chiral α-amino acids. nih.gov While not directly applicable to the synthesis of a β-amino ester, this work highlights the potential of exploring less common transition metals for novel C-N bond-forming reactions. Research into novel catalytic systems, perhaps involving cooperative catalysis between a metal complex and a chiral organic molecule, could unlock new transformations for unsaturated amino esters.

| Catalytic System | Transformation | Potential Application to this compound |

| Palladium with Chiral Ligands | Asymmetric Allylic Amination acs.org | Enantioselective synthesis of chiral analogs of this compound. |

| Copper-Hydride (CuH) | Asymmetric Reductive Amidation nih.gov | Development of novel asymmetric routes to β-amino esters and their derivatives. |

| Molybdenum Complexes | Asymmetric Amination nih.gov | Inspiration for the development of new catalytic systems for the functionalization of this compound. |

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

The development of advanced analytical techniques is paramount for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the quality of synthetic products. For the synthesis and subsequent transformations of this compound, a suite of modern analytical tools will be indispensable.

Real-time reaction monitoring provides invaluable insights into reaction kinetics and the formation of intermediates and byproducts. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into both batch and flow reactors to track the progress of a reaction as it occurs. This allows for rapid optimization of reaction parameters and can help to identify an ideal endpoint for the reaction, thereby maximizing yield and minimizing impurities. The real-time analysis of amino acid concentrations in bioreactors has been demonstrated, showcasing the power of these techniques for monitoring complex chemical and biochemical processes. nih.govresearchgate.net

For the detailed characterization of the final product and any intermediates, a combination of chromatographic and spectrometric methods is essential. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are powerful tools for separating and identifying components of a reaction mixture. researchgate.netresearchgate.net These techniques can be used to determine the purity of this compound and to identify any related substances.

For chiral molecules, the determination of enantiomeric purity is critical. Chiral chromatography, using either a chiral stationary phase or a chiral mobile phase additive, is the most common method for separating and quantifying enantiomers. researchgate.net Advanced NMR techniques, using chiral solvating agents or chiral derivatizing agents, can also be employed to determine enantiomeric excess.

| Analytical Technique | Application | Relevance to this compound Chemistry |

| Real-Time Reaction Monitoring (In-situ IR, Raman, NMR) | Optimization of reaction conditions, kinetic studies, endpoint determination. nih.govresearchgate.net | Enables rapid development of efficient and high-yielding synthetic routes. |

| Chromatography (HPLC, GC) coupled with Mass Spectrometry (MS) | Purity determination, identification of impurities and byproducts, structural elucidation. researchgate.netresearchgate.net | Ensures the quality and identity of synthesized this compound. |

| Chiral Chromatography and NMR | Determination of enantiomeric purity. researchgate.net | Crucial for the development of enantioselective syntheses and for applications where stereochemistry is important. |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in this compound’s bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.